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Compound of Interest

Compound Name: Undecyl glucoside

Cat. No.: B1617244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for

the reconstitution of integral membrane proteins into phospholipid nanodiscs using the non-

ionic detergent n-undecyl-β-D-glucopyranoside (Undecyl Glucoside).

Introduction to Nanodisc Technology
The study of membrane proteins presents significant challenges due to their hydrophobic

nature and dependence on a lipid bilayer for structural and functional integrity. Nanodisc

technology offers a powerful solution by providing a soluble, native-like membrane

environment.[1][2] Nanodiscs are discoidal patches of a phospholipid bilayer, typically 6-16 nm

in diameter, encircled and stabilized by two molecules of a genetically engineered Membrane

Scaffold Protein (MSP).[2] This system renders membrane proteins soluble in aqueous

solutions, allowing for detailed biophysical, enzymatic, and structural investigations that are

often difficult to perform using traditional methods like liposomes or detergent micelles.[1]

The Role of Detergents in Nanodisc Self-Assembly
The formation of protein-loaded nanodiscs is a self-assembly process initiated by the removal

of a detergent from a mixture of the target membrane protein, phospholipids, and MSP. The

detergent's primary role is to co-solubilize the hydrophobic components into mixed micelles.

Key steps in this process include:
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Solubilization: The detergent, at a concentration above its Critical Micelle Concentration

(CMC), disrupts the native membrane or lipid vesicles and forms mixed micelles containing

lipids, the membrane protein, and detergent molecules.

Assembly: MSP is added to this mixture. The components are incubated to allow for

equilibration.

Detergent Removal: The detergent is gradually removed, typically through dialysis or the

addition of hydrophobic adsorbent beads (e.g., Bio-Beads). This destabilizes the mixed

micelles.

Self-Assembly: As the detergent concentration falls below the CMC, the system's

components—phospholipids, the integral membrane protein, and MSP—spontaneously self-

assemble into the thermodynamically stable nanodisc structure.[3]

Advantages of Undecyl Glucoside
Alkyl glucosides are a class of non-ionic detergents valued for their gentle, non-denaturing

properties, which help preserve the native structure and function of membrane proteins.

Undecyl glucoside, with its 11-carbon alkyl chain, offers a balance between the solubilizing

power required for membrane disruption and the mildness needed for protein stability. While

specific protocols detailing the use of undecyl glucoside are not as prevalent as those for

sodium cholate or dodecyl maltoside (DDM), its properties, inferred from shorter-chain

homologs like octyl glucoside, make it a promising candidate for nanodisc reconstitution. Its

expectedly high CMC facilitates rapid and efficient removal, a critical step for successful

nanodisc formation.

Quantitative Data and Reconstitution Parameters
Successful nanodisc formation is critically dependent on the physicochemical properties of the

detergent and the molar ratios of the components. The following tables summarize key data for

planning experiments.

Table 1: Physicochemical Properties of Selected Alkyl Glucoside Detergents
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Detergent Molecular Weight ( g/mol )
Critical Micelle
Concentration (CMC)

n-Octyl-β-D-
glucopyranoside

292.37 ~20-25 mM

n-Nonyl-β-D-glucopyranoside 306.40 ~6.5 mM[4]

| n-Undecyl-β-D-glucopyranoside | 334.45[5] | ~1.5-2.0 mM (Estimated)* |

*The CMC of undecyl glucoside is not widely published in peer-reviewed literature. This value

is an estimate based on the established trend of decreasing CMC with increasing alkyl chain

length in homologous series of non-ionic detergents.

Table 2: Recommended Starting Molar Ratios for Nanodisc Reconstitution

Components Recommended Molar Ratio Notes

Lipid : MSP1D1 50:1 to 80:1

This ratio is dependent on
the specific MSP variant
and lipid type used. For
MSP1D1 and POPC lipids,
a starting ratio of 65:1 is
often recommended.

| MSP : Target Protein | 10:1 to 150:1 | A molar excess of MSP helps ensure that most of the

target protein is incorporated into nanodiscs as monomers and minimizes aggregation. Ratios

between 50:1 and 80:1 are effective for many proteins. |

Experimental Workflow for Nanodisc Reconstitution
The following diagram outlines the key steps for reconstituting a target membrane protein into a

nanodisc using undecyl glucoside.
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Caption: Workflow for membrane protein reconstitution into nanodiscs.
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Detailed Experimental Protocol
This protocol provides a representative method for reconstituting a detergent-purified

membrane protein into nanodiscs using undecyl glucoside. Note: All parameters, especially

component ratios and detergent concentration, should be empirically optimized for each

specific membrane protein.

Preparation of Stock Solutions
Membrane Scaffold Protein (MSP): Prepare purified, lyophilized MSP (e.g., MSP1D1) by

reconstituting it in Nanodisc Buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to

a final concentration of ~5 mg/mL. Determine the precise concentration

spectrophotometrically.

Target Membrane Protein (MP): The MP should be purified and stored in a buffer containing

a minimal concentration of a suitable detergent (e.g., DDM or undecyl glucoside) to

maintain stability. The concentration should be accurately determined.

Phospholipid Stock: Prepare a 50 mM stock solution of the desired phospholipid (e.g.,

POPC) in chloroform. Store in a glass vial with a Teflon-lined cap at -20°C.

Undecyl Glucoside Stock: Prepare a 100 mM (~3.3% w/v) stock solution of undecyl
glucoside in Nanodisc Buffer. This is well above the estimated CMC.

Adsorbent Beads: Prepare Bio-Beads SM-2 by washing them extensively with methanol,

followed by several washes with deionized water. Store the hydrated beads at 4°C in

Nanodisc Buffer.

Reconstitution Procedure
This procedure is designed for a final reconstitution volume of 1 mL.

Prepare Lipid-Detergent Mixture:

In a glass tube, dispense the required volume of the 50 mM lipid stock solution. For a 1:65

MSP:Lipid ratio with 40 nmol of MSP1D1, you would need 2600 nmol of lipid (52 µL of 50

mM stock).
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Dry the lipid to a thin film under a gentle stream of nitrogen gas.

Resuspend the lipid film in Nanodisc Buffer containing undecyl glucoside. To ensure

complete solubilization into mixed micelles, the final concentration of undecyl glucoside
should be well above its CMC. A final concentration of 15-20 mM is a good starting point.

Vortex and sonicate the mixture in a bath sonicator until the solution is completely clear.[3]

Assemble the Reconstitution Mixture:

In a microcentrifuge tube, combine the following components in order:

The target membrane protein (e.g., 0.4 nmol for a 100:1 MSP:MP ratio).

The Membrane Scaffold Protein (e.g., 40 nmol of MSP1D1).

The clear lipid-detergent mixture from step 2.1.

Add Nanodisc Buffer to reach a final volume of 1 mL.

Crucial Check: Ensure the final concentration of any other components from the protein

purification (e.g., glycerol) is low, as glycerol concentrations above 4% can interfere with

assembly.

Incubate the mixture on ice or at 4°C for 1 hour with gentle rotation.

Initiate Self-Assembly by Detergent Removal:

Prepare the adsorbent beads by removing the storage buffer. Add 0.8 g of the damp

beads per 1 mL of the reconstitution mixture.

Incubate the mixture with the beads overnight at 4°C on a rotator. The high surface area of

the beads will adsorb the undecyl glucoside, causing its concentration to drop and

initiating nanodisc formation.

Purification of Assembled Nanodiscs:
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Carefully remove the supernatant from the adsorbent beads. To remove any residual bead

fines, filter the solution through a 0.22 µm spin filter.[3]

Load the filtered sample onto a size-exclusion chromatography (SEC) column (e.g.,

Superdex 200 10/300 GL) pre-equilibrated with Nanodisc Buffer.[3]

Run the chromatography at 4°C and collect fractions. Monitor the elution profile at 280 nm.

Assembled nanodiscs typically elute as a sharp, symmetrical peak before any aggregates,

empty nanodiscs (if different in size), or unassembled components.

Characterization and Quality Control
SDS-PAGE Analysis: Analyze the peak fractions from the SEC by SDS-PAGE to confirm the

co-elution of the Membrane Scaffold Protein and the target membrane protein, verifying

successful incorporation.

Negative-Stain Electron Microscopy: Visualize the nanodisc peak fraction by negative-stain

EM to confirm the presence of homogeneous, discoidal particles of the expected size.

Functional Assays: If applicable, perform functional assays (e.g., ligand binding, enzyme

activity) on the purified nanodiscs to confirm that the incorporated membrane protein has

retained its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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